molecular formula C10H11NO B6324832 (3-Ethyl-phenoxy)-acetonitrile CAS No. 91900-44-6

(3-Ethyl-phenoxy)-acetonitrile

Cat. No. B6324832
CAS RN: 91900-44-6
M. Wt: 161.20 g/mol
InChI Key: NZLAJDZMEDIAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethyl-phenoxy)-acetonitrile (EPAN) is a versatile compound that has been used for a variety of purposes, from medical applications to industrial processes. EPAN has been used in research laboratories for decades, and its wide range of applications make it a valuable tool in many areas of science.

Scientific Research Applications

(3-Ethyl-phenoxy)-acetonitrile has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a solvent in chromatography, and as a reactant in the synthesis of pharmaceuticals and other compounds. (3-Ethyl-phenoxy)-acetonitrile has also been used as a building block in the synthesis of polymers and other materials. Furthermore, (3-Ethyl-phenoxy)-acetonitrile has been used as a catalyst in the synthesis of other compounds and as a reagent in the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of (3-Ethyl-phenoxy)-acetonitrile is not yet fully understood. However, it is believed to act as an electron transfer agent, allowing for the transfer of electrons between molecules. This electron transfer is thought to be responsible for the reactivity of (3-Ethyl-phenoxy)-acetonitrile and its ability to act as a catalyst in various reactions. Additionally, (3-Ethyl-phenoxy)-acetonitrile is believed to be able to form complex structures with other molecules, which may be responsible for its various applications in research.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Ethyl-phenoxy)-acetonitrile are not yet fully understood. However, it is believed that (3-Ethyl-phenoxy)-acetonitrile may act as an inhibitor of certain enzymes, which may be responsible for its ability to act as a catalyst in various reactions. Additionally, (3-Ethyl-phenoxy)-acetonitrile has been found to be non-toxic in animal models, suggesting that it is safe to use in research.

Advantages and Limitations for Lab Experiments

The main advantage of using (3-Ethyl-phenoxy)-acetonitrile in laboratory experiments is its versatility. (3-Ethyl-phenoxy)-acetonitrile can be used in a variety of reactions and can be used as a catalyst in many reactions. Additionally, (3-Ethyl-phenoxy)-acetonitrile is non-toxic, making it safe to use in research. However, (3-Ethyl-phenoxy)-acetonitrile is not very stable and is prone to decomposition when exposed to light or heat, so it must be stored and handled carefully.

Future Directions

There are a variety of potential future directions for (3-Ethyl-phenoxy)-acetonitrile research. One potential direction is to further explore its mechanism of action, as this could lead to the development of new applications for (3-Ethyl-phenoxy)-acetonitrile. Additionally, further research into the biochemical and physiological effects of (3-Ethyl-phenoxy)-acetonitrile could lead to the development of new pharmaceuticals and other compounds. Additionally, further research into the synthesis of (3-Ethyl-phenoxy)-acetonitrile could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into the stability of (3-Ethyl-phenoxy)-acetonitrile could lead to the development of more stable compounds, which could be used in a variety of applications.

Synthesis Methods

(3-Ethyl-phenoxy)-acetonitrile can be synthesized through a variety of methods, including the Williamson ether synthesis, the Stille coupling reaction, and the Grignard reaction. In the Williamson ether synthesis, a nucleophile reacts with an alkyl halide in the presence of a base to form an ether. In the Stille coupling reaction, an organostannane reacts with an alkyl halide to form an alkyl-stannane. The Grignard reaction involves the reaction of an organomagnesium halide with an alkyl halide to form an alkyl-magnesium halide. All of these reactions require a catalyst and are typically performed in an inert atmosphere.

properties

IUPAC Name

2-(3-ethylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h3-5,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLAJDZMEDIAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethyl-phenoxy)-acetonitrile

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